molecular formula C6H4N2S4 B591426 5-(1,2-Thiazol-5-yldisulfanyl)-1,2-thiazole CAS No. 1450644-28-6

5-(1,2-Thiazol-5-yldisulfanyl)-1,2-thiazole

Cat. No. B591426
CAS RN: 1450644-28-6
M. Wt: 232.352
InChI Key: MLRAMCAHIWHWRM-UHFFFAOYSA-N
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Description

The compound “2-(1,2-thiazol-5-yl)ethan-1-ol” is a related compound with a molecular weight of 129.18 . Another related compound is “1-(1,2-Thiazol-5-yl)methanamine” with a molecular formula of CHNS and an average mass of 114.169 Da .


Synthesis Analysis

In a study, a series of 5-substituted-2-thiazol-4-n-propylpiperazines were synthesized for pharmacological characterization . The alkyl chain between position 2 of the thiazole ring and the terminal secondary N-methylamino function was elongated from three to four methylene groups .


Molecular Structure Analysis

The molecular structure of “1-(1,2-Thiazol-5-yl)methanamine” has been reported with a monoisotopic mass of 114.025169 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,2-Thiazol-5-yl)methanamine” include a molar refractivity of 31.2±0.3 cm3, and it has 2 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Chemical Reactions and Synthesis

5-(1,2-Thiazol-5-yldisulfanyl)-1,2-thiazole and its derivatives exhibit interesting chemical properties and have been a subject of study in various synthesis and reaction processes. For example, research by Kägi, Linden, Heimgartner, and Mlostoń (1993) investigated the reaction of 1,3-Thaiazole-5(4H)-thiones with diazomethane, leading to a mixture of different compounds like 1,4-dithiane, 1,3-dithiole, and thiirane among others, which suggests diverse chemical transformations of thiazole derivatives (Kägi et al., 1993).

Pharmacological Research

In pharmacological research, thiazole derivatives have been evaluated for various biological activities. Shetty, Khazi, and Ahn (2010) synthesized novel imidazothiazole sulfides and sulfones, demonstrating their potential in anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010). This highlights the potential for thiazole derivatives in developing new therapeutic agents.

Material Science and Photophysical Properties

Thiazole derivatives also find applications in material science, especially in the creation of luminescent materials. Radhakrishnan and Sreejalekshmi (2016) introduced 5-(thiophen-2-yl)-1,3-thiazole as a novel core for designing luminescent organic materials, showing potential for multifunctional materials with solid-state red emissions and aggregation-induced emission (AIE) behavior (Radhakrishnan & Sreejalekshmi, 2016).

Safety and Hazards

For the compound “2-(1,2-thiazol-5-yl)ethan-1-ol”, safety information includes pictograms GHS02,GHS07 with a signal word of warning . Hazard statements include H226,H302,H315,H319,H335 .

Future Directions

Future research could focus on optimizing the structure of related compounds for increased potency towards histamine H3 receptors . This could involve elongating the alkyl chain between position 2 of the thiazole ring and the terminal secondary N-methylamino function .

properties

IUPAC Name

5-(1,2-thiazol-5-yldisulfanyl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S4/c1-3-7-9-5(1)11-12-6-2-4-8-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRAMCAHIWHWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)SSC2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is NU9056 and what is its primary mechanism of action?

A1: NU9056 (1,2-bis(isothiazol-5-yl)disulfane) is a small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60. [] KAT5 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling, by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. [] By inhibiting KAT5, NU9056 disrupts these cellular processes and affects the expression of downstream target genes, ultimately leading to a range of effects depending on the cell type and context.

Q2: What specific cancers have been studied in relation to NU9056 and KAT5 inhibition?

A2: Preclinical research has investigated the potential of NU9056 in various cancer models. Studies show promising results in anaplastic thyroid carcinoma (ATC) [], extranodal NK/T cell lymphoma (ENKTL) [], esophageal cancer [], and prostate cancer. [] In these cancers, KAT5 is often overexpressed and associated with aggressive tumor behavior and poor prognosis. [, ]

Q3: How does NU9056 affect the growth and survival of cancer cells?

A3: NU9056 has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , ] It accomplishes this by interfering with key signaling pathways involved in cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT). [, ] For instance, in ATC cells, NU9056 downregulates miR-202 expression by shortening the half-life of its transcription factor c-Myc, leading to the suppression of tumor growth and invasion. [] In ENKTL cells, NU9056 induces cell cycle arrest, promotes apoptosis, and inhibits the JAK2/STAT3 signaling pathway, ultimately leading to reduced cell viability. []

Q4: Beyond cancer, what other therapeutic applications have been explored for NU9056?

A4: Research indicates potential therapeutic benefits of NU9056 in other areas like inflammatory diseases and parasitic infections. Studies in a murine model of allergic conjunctivitis (AC) demonstrated that NU9056 could alleviate ocular inflammation by inhibiting the PI3K/AKT pathway. [] Furthermore, NU9056 effectively inhibited the growth and survival of the malaria parasite Plasmodium falciparum by targeting its histone acetyltransferase protein, PfMYST. []

Q5: Does NU9056 impact the inflammatory response?

A5: Yes, NU9056 has shown promising anti-inflammatory effects. For example, in LPS-treated mice (a model for sepsis-associated encephalopathy), NU9056 treatment improved survival rates and alleviated cognitive impairment, anxiety, and depression. [] These beneficial effects were linked to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. [, ] NU9056 also showed a protective effect in a murine model of allergic conjunctivitis, reducing inflammation and eosinophilic infiltration by inhibiting the PI3K/AKT pathway. []

Q6: Has NU9056 been investigated in the context of viral infections?

A6: Yes, a study investigated the impact of NU9056 on Kaposi's sarcoma-associated herpesvirus (KSHV). [] The research demonstrated that NU9056 could inhibit both lytic and latent gene expression of KSHV and reduce the viability of KSHV-infected B lymphoma cells. [] These findings suggest NU9056's potential as an antiviral agent against KSHV infection and its associated malignancies.

Q7: What is the role of KAT5 in muscle cell differentiation, and how does NU9056 affect this process?

A7: Research suggests that KAT5 plays a critical role in regulating the differentiation of muscle stem cells. [] A study demonstrated that inhibiting KAT5 with NU9056 could rescue the impaired differentiation observed in emerin-null myogenic progenitors, a model for Emery-Dreifuss muscular dystrophy. [] These findings highlight the potential of KAT5 inhibition as a therapeutic strategy for muscle wasting diseases.

Q8: How does NU9056 affect memory consolidation in mice?

A8: A study investigated the role of the histone variant H2A.Z in memory consolidation and found that NU9056, by inhibiting Tip60 (a regulator of H2A.Z), could influence this process. [] Administering NU9056 at specific time points after learning enhanced remote contextual fear memory in mice, while a delayed administration impaired recall initially but protected the memory from further decline. [] These findings suggest a complex role of Tip60 and H2A.Z in memory formation and consolidation.

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